![molecular formula C8H7Cl2FO B1320395 1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS No. 756520-66-8](/img/structure/B1320395.png)
1-(2,6-Dichloro-3-fluorophenyl)ethanol
Overview
Description
“1-(2,6-Dichloro-3-fluorophenyl)ethanol” is a chiral alcohol derivative with unique properties, including its clear and colorless appearance and moderate stability . It is sparingly soluble in water but dissolves readily in organic solvents . It can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “1-(2,6-Dichloro-3-fluorophenyl)ethanol” involves the use of alcohol dehydrogenases from Lactobacillus kefir (ADH-LK) with a tetrad mutant (ADH-LKM) and glucose dehydrogenase (GDH) . Through heterologous expression in recombinant Escherichia coli, ADH-LKM and GDH were successfully produced .Molecular Structure Analysis
The molecular formula of “1-(2,6-Dichloro-3-fluorophenyl)ethanol” is C8H7Cl2FO . The molecular weight is 209.04 .Physical And Chemical Properties Analysis
“1-(2,6-Dichloro-3-fluorophenyl)ethanol” is a solid substance . It has a molecular weight of 209.04 . It is sparingly soluble in water but dissolves readily in organic solvents .Scientific Research Applications
Synthesis of Crizotinib
“1-(2,6-Dichloro-3-fluorophenyl)ethanol” is an intermediate in the synthetic preparation of Crizotinib . Crizotinib is a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK), making it a potential antitumor agent .
Large-Scale Industrial Production
The synthesis process of “1-(2,6-Dichloro-3-fluorophenyl)ethanol” is simpler and more reasonable, making it suitable for large-scale industrial production . The intermediate can be directly applied to the next step of the reaction without being purified, reducing the after-treatment process .
Recovery of Resolution Agent and Phthalic Acid
In the synthesis process of “1-(2,6-Dichloro-3-fluorophenyl)ethanol”, the resolution agent and the phthalic acid can both be recovered . This makes the whole process more economical and environmentally friendly .
High Optical Purity
This is particularly important in pharmaceutical applications where the chirality of molecules can significantly affect their biological activity .
Use as a Building Block
“1-(2,6-Dichloro-3-fluorophenyl)ethanol” can be used as an aryl fluorinated building block . This makes it a valuable starting material in the synthesis of a wide range of organic compounds .
Synthesis of Enantiomerically Pure Compounds
“1-(2,6-Dichloro-3-fluorophenyl)ethanol” can be used to synthesize the enantiomerically pure form of itself . This is crucial in the field of medicinal chemistry, where the biological activity of a molecule can often be attributed to just one of its enantiomers .
Mechanism of Action
Target of Action
1-(2,6-Dichloro-3-fluorophenyl)ethanol is a key intermediate in the synthesis of Crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . The primary targets of this compound are therefore likely to be the same as Crizotinib, which are the c-Met and ALK proteins .
Mode of Action
Given its role as an intermediate in the synthesis of crizotinib, it can be inferred that it may interact with its targets (c-met and alk proteins) in a similar manner as crizotinib .
Biochemical Pathways
As an intermediate in the synthesis of crizotinib, it is likely involved in the same pathways that crizotinib affects, which include the c-met and alk signaling pathways .
Result of Action
As a key intermediate in the synthesis of crizotinib, its ultimate effect is likely to contribute to the inhibition of c-met and alk proteins, thereby inhibiting tumor growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588143 | |
Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
756520-66-8 | |
Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2,6-Dichloro-3-fluorophenyl)ethanol in pharmaceutical chemistry?
A: 1-(2,6-Dichloro-3-fluorophenyl)ethanol serves as a key chiral building block in the synthesis of Crizotinib [, , , ]. Crizotinib is an antitumor drug that acts as an ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) inhibitor, used in the treatment of specific types of lung cancer [, , ].
Q2: Why is the chirality of 1-(2,6-Dichloro-3-fluorophenyl)ethanol important in drug synthesis?
A: Chirality is crucial because different enantiomers (mirror image molecules) can have different biological activities. In the case of Crizotinib, only the (S)-enantiomer of 1-(2,6-Dichloro-3-fluorophenyl)ethanol is desired for its pharmacological activity [, ]. Utilizing the incorrect enantiomer can lead to reduced efficacy or even unintended side effects.
Q3: What are the common methods to synthesize enantiomerically pure (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A3: Several methods are employed to obtain the desired (S)-enantiomer:
- Catalytic Resolution: This method uses chiral catalysts like Boc-L-proline along with p-toluenesulfonic acid and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to selectively react with and separate the (S)-enantiomer from the racemic mixture of 1-(2,6-Dichloro-3-fluorophenyl)ethanol [, , ].
- Biotransformation: This approach utilizes enzymes to selectively convert one enantiomer, leaving the desired (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol in enantiomerically pure form [].
- Resolution using s-methylbenzylamine: This method involves reacting the racemic mixture with s-methylbenzylamine to form diastereomeric salts, which can be separated based on their different physical properties [].
Q4: What are the advantages of using bio-orthogonal chemistry to produce cross-linked enzymes for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A: Research suggests that using bio-orthogonal chemistry to create rapidly and precisely cross-linked enzymes (RP-CLEs) from cell lysate can be advantageous for synthesizing (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol []. This method allows for the rapid and precise incorporation of nonstandard amino acids (NSAAs) into the enzyme structure, potentially improving the enzyme's activity, stability, and selectivity.
Q5: Are there environmental concerns related to the synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethanol?
A: While the provided abstracts don't delve deep into environmental impacts, some synthesis methods highlight the importance of minimizing waste. For instance, the catalytic resolution method using Boc-L-proline is lauded for reducing waste and pollution compared to other methods []. This suggests a growing focus on developing greener and more sustainable synthetic routes for this important pharmaceutical intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.